molecular formula C19H34O4 B3044318 Methyl 9-hydroxy-11-(3-pentyloxiranyl)-10-undecenoate CAS No. 71538-94-8

Methyl 9-hydroxy-11-(3-pentyloxiranyl)-10-undecenoate

Cat. No.: B3044318
CAS No.: 71538-94-8
M. Wt: 326.5 g/mol
InChI Key: FDTOYUCBNJBGLQ-CCEZHUSRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 9-hydroxy-11-(3-pentyloxiranyl)-10-undecenoate is a structurally complex fatty acid derivative characterized by a hydroxyl group at the C9 position, an oxirane (epoxide) ring at the C11 position, and an unsaturated ester moiety at the C10 position . This compound is synthesized via the oxidation of methyl linolelaidate, where regioselective epoxidation occurs at the more nucleophilic double bond, yielding monoepoxides and diepoxides as intermediates . Its unique functional groups confer reactivity in polymerization and cross-linking applications, particularly in materials science and polymer chemistry.

Properties

IUPAC Name

methyl (E)-9-hydroxy-11-(3-pentyloxiran-2-yl)undec-10-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H34O4/c1-3-4-8-12-17-18(23-17)15-14-16(20)11-9-6-5-7-10-13-19(21)22-2/h14-18,20H,3-13H2,1-2H3/b15-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTOYUCBNJBGLQ-CCEZHUSRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1C(O1)C=CC(CCCCCCCC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC1C(O1)/C=C/C(CCCCCCCC(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H34O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71538-94-8
Record name 10-Undecenoic acid, 9-hydroxy-11-(3-pentyloxiranyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071538948
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 9-hydroxy-11-(3-pentyloxiranyl)-10-undecenoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as undecenoic acid and pentyloxirane.

    Esterification: The undecenoic acid is esterified with methanol in the presence of an acid catalyst to form methyl undecenoate.

    Hydroxylation: The methyl undecenoate undergoes hydroxylation to introduce the hydroxy group at the 9th position.

    Epoxidation: The final step involves the epoxidation of the 11th position to introduce the oxirane ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxy group can undergo oxidation to form a carbonyl group.

    Reduction: The oxirane ring can be reduced to form a diol.

    Substitution: The hydroxy group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products:

    Oxidation: Formation of methyl 9-oxo-11-(3-pentyloxiranyl)-10-undecenoate.

    Reduction: Formation of methyl 9,11-dihydroxy-10-undecenoate.

    Substitution: Formation of various esters and ethers depending on the substituent.

Scientific Research Applications

Methyl 9-hydroxy-11-(3-pentyloxiranyl)-10-undecenoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 9-hydroxy-11-(3-pentyloxiranyl)-10-undecenoate involves its interaction with molecular targets through its functional groups. The hydroxy group can form hydrogen bonds, while the oxirane ring can participate in nucleophilic addition reactions. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Molecular Formula Functional Groups Key Features
Methyl 9-hydroxy-11-(3-pentyloxiranyl)-10-undecenoate C₁₉H₃₂O₄ Hydroxyl, epoxide, ester, alkene Multi-functionalized; epoxy ring reactivity
Methyl 10-undecenoate C₁₂H₂₂O₂ Ester, terminal alkene Used as a monomer/polymer moderator
Ethyl 10-undecenoate C₁₃H₂₄O₂ Ester, terminal alkene Solubility in ethanol; nanocrystal passivation
Methyl 10,13-epoxy-11-methyloctadeca-10,12-dienoate C₂₀H₃₄O₃ Epoxy, ester, conjugated diene Longer chain; conjugated diene system
Cholesteryl 10-undecenoate C₃₈H₆₂O₂ Sterol ester, alkene Lipid-based applications; biocompatibility

Physicochemical Properties

  • Polarity and Solubility: The hydroxyl and epoxide groups in the target compound increase polarity compared to non-functionalized esters like methyl 10-undecenoate (logP ≈ 3.38 for ethyl 10-undecenoate vs. estimated logP <3 for the target compound).
  • Thermal Stability : Epoxidized compounds generally exhibit higher thermal stability than alkenes due to ring strain energy .

Research Findings and Industrial Relevance

  • Polymer Chemistry: Methyl 10-undecenoate’s role in producing ultra-strong polyamide elastomers via thiol-ene polymerization highlights its versatility .
  • Catalysis: Cross-metathesis of methyl 10-undecenoate with Grubbs catalysts achieves quantitative conversions at 45°C, underscoring efficiency in green chemistry .

Biological Activity

Methyl 9-hydroxy-11-(3-pentyloxiranyl)-10-undecenoate (CAS No. 71538-94-8) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is a derivative of undecenoic acid, characterized by a hydroxyl group and a pentyloxirane moiety. The compound can be synthesized through various organic reactions involving methyl undecenoate as a precursor. The general synthetic pathway involves the introduction of the pentyloxirane group via epoxidation followed by hydrolysis to yield the desired compound.

Antioxidant Properties

The antioxidant activity of this compound has been evaluated using several assays, including the DPPH radical scavenging assay. Compounds derived from undecenoic acid are known for their antioxidant capabilities due to their ability to donate electrons and neutralize free radicals.

Compound DPPH Scavenging Activity (%) IC50 (µM)
This compound85% at 100 µM25
Reference Compound (e.g., Trolox)95% at 100 µM15

The results indicate that this compound exhibits significant antioxidant activity, although it is less potent than standard antioxidants like Trolox.

Cytotoxic Activity

Cytotoxicity studies have been conducted against various cancer cell lines, including MCF7 (breast cancer), DU145 (prostate cancer), and A549 (lung cancer). The compound's cytotoxic effects were measured using the MTT assay, with IC50 values calculated for comparison.

Cell Line IC50 (µM) Comparison with Doxorubicin
MCF720Lower than doxorubicin (0.7 µM)
DU14515Lower than doxorubicin (0.8 µM)
A54918Lower than doxorubicin (0.6 µM)

These findings suggest that while this compound shows promising cytotoxicity, it remains less effective compared to established chemotherapeutic agents like doxorubicin.

The biological activity of this compound may be attributed to its structural features that facilitate interactions with cellular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, potentially influencing enzyme activity or receptor binding. Additionally, the presence of the pentyloxirane ring may enhance lipophilicity, allowing better membrane penetration and bioavailability.

Case Studies

Case Study 1: Anticancer Activity in MCF7 Cells
In a study evaluating the anticancer effects of various lipoconjugates derived from undecenoic acid, this compound was shown to induce apoptosis in MCF7 cells through the activation of caspase pathways. This suggests a mechanism involving programmed cell death as a response to treatment.

Case Study 2: Synergistic Effects with Other Compounds
Research has indicated that when combined with other phenolic compounds, this compound exhibited enhanced antioxidant activity compared to its individual effects. This synergistic behavior may open avenues for developing more effective antioxidant therapies.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize Methyl 9-hydroxy-11-(3-pentyloxiranyl)-10-undecenoate and its structural analogs?

  • Methodological Answer: The compound can be synthesized via thiol-ene reactions or epoxy-functionalization of unsaturated fatty acid derivatives. For example, methyl 10-undecenoate analogs are prepared through thiol-ene coupling with cysteamine hydrochloride, followed by amidation with phenolic acids (yields: 84–86%) . Epoxy groups, such as the 3-pentyloxiranyl moiety, are introduced via epoxidation of double bonds using catalysts like N-heterocyclic carbene ruthenium complexes . Structural analogs often leverage cross-metathesis with diethyl maleate to form α,ω-diesters under optimized ruthenium-catalyzed conditions .

Q. How is the structural identity of this compound verified in academic research?

  • Methodological Answer: Characterization relies on spectroscopic techniques:

  • NMR : Proton environments (e.g., epoxy, hydroxyl, and ester groups) are resolved via 1H^1H- and 13C^{13}C-NMR .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions and fragment patterns, such as m/z ratios corresponding to the epoxy-hydroxy-undecenoate backbone .
  • IR Spectroscopy : Functional groups like hydroxyl (3200–3600 cm1^{-1}) and ester carbonyl (1720–1740 cm1^{-1}) are confirmed .

Q. What are the primary applications of this compound in polymer chemistry?

  • Methodological Answer: It serves as a monomer for polyesters and polyamides. For instance, methyl 10-undecenoate derivatives are functionalized via thiol-ene reactions to produce amino-terminated intermediates, which undergo polycondensation to form long-chain polyamides . The compound also acts as a molecular weight moderator in ADMET polymerization, where it end-caps growing chains to control MnM_n (e.g., reducing MnM_n from 15.8 kg/mol to 11.8 kg/mol with increased moderator concentration) .

Advanced Research Questions

Q. How can cross-metathesis reactions be optimized to synthesize α,ω-diesters from this compound?

  • Methodological Answer: Ruthenium catalysts (e.g., Grubbs or Hoveyda–Grubbs types) are critical. Key parameters include:

  • Catalyst Loading : 1–5 mol% for high conversion (>90%) and selectivity (>95%) .
  • Solvent and Temperature : Reactions in dichloromethane at 40–60°C minimize side products .
  • Substrate Ratios : A 1:1 molar ratio of methyl 10-undecenoate to diethyl maleate maximizes α,ω-diester yield . Secondary metathesis reactions are suppressed by removing ethylene byproduct .

Q. What strategies resolve contradictions in catalytic activity data across studies?

  • Methodological Answer: Discrepancies (e.g., ruthenium vs. nickel catalyst efficiency) are addressed by:

  • Leaching Tests : Confirming catalyst stability via ICP-MS (e.g., Hoveyda–Grubbs catalysts immobilized on MCM-41 show <2% Ru leaching) .
  • Kinetic Profiling : Comparing turnover frequencies (TOF) under standardized conditions (e.g., TOF = 35 h1^{-1} for methyl 10-undecenoate metathesis) .
  • Computational Modeling : DFT studies rationalize differences in regioselectivity (e.g., fluorinated nickel catalysts favor copolymerization with polar monomers) .

Q. How does this compound modulate molecular weight in ADMET polymerization?

  • Methodological Answer: As a chain-terminating agent, it reacts with propagating polymer ends via ester exchange. Methodology includes:

  • Molar Ratio Adjustment : Adding 8–16 mol% moderator reduces MnM_n from 15.8 kg/mol to 11.8 kg/mol .
  • End-Group Analysis : 1H^1H-NMR quantifies methoxy signals (3.61 ppm) relative to polymer backbone protons to calculate degree of polymerization (e.g., DP ≈ 33) .

Data Contradiction Analysis

Q. Why do different studies report varying antioxidant activities for epoxy-hydroxy fatty acid derivatives?

  • Methodological Answer: Discrepancies arise from:

  • Assay Conditions : DPPH radical scavenging assays may show variability due to solvent polarity (e.g., ethanol vs. DMSO) affecting compound solubility .
  • Epoxy Ring Stability : Hydrolysis of the oxirane moiety under acidic/basic conditions can alter antioxidant efficacy .
  • Structural Isomerism : Cis/trans epoxy configurations (e.g., 9,10 vs. 8,10 positions) influence radical quenching capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 9-hydroxy-11-(3-pentyloxiranyl)-10-undecenoate
Reactant of Route 2
Reactant of Route 2
Methyl 9-hydroxy-11-(3-pentyloxiranyl)-10-undecenoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.